molecular formula C11H14N2O3 B13482329 ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B13482329
M. Wt: 222.24 g/mol
InChI Key: FLANZYQGPSOTEB-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and controlled reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .

Scientific Research Applications

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 1-methyl-4-oxo-6,7-dihydro-5H-indazole-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-3-16-11(15)10-9-7(13(2)12-10)5-4-6-8(9)14/h3-6H2,1-2H3

InChI Key

FLANZYQGPSOTEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C(=O)CCC2)C

Origin of Product

United States

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